molecular formula C11H11N3O2 B13212496 Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate

Cat. No.: B13212496
M. Wt: 217.22 g/mol
InChI Key: OCKHOGOUPJGKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen-containing rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with methyl 2-bromopyridine-5-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar solvent like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is unique due to the combination of pyrazole and pyridine rings in its structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 5-(1-methyl-1H-pyrazol-4-yl)pyridine-2-carboxylate is a heterocyclic compound that exhibits significant biological activity due to its unique structural features, including the presence of both pyrazole and pyridine rings. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula : C10H10N4O2
IUPAC Name : this compound
CAS Number : 1174324-58-3

The compound's structure allows for various interactions with biological targets, which contribute to its pharmacological effects. The presence of the pyrazole ring is particularly noteworthy, as it can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Modulation : The compound has been studied for its ability to act as a positive allosteric modulator for muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation can enhance receptor signaling pathways, potentially leading to therapeutic effects in neurological disorders .
  • Enzyme Inhibition : It has shown potential in inhibiting key enzymes such as DNA gyrase B in E. coli, which is crucial for bacterial DNA replication. This inhibition may lead to antibacterial effects comparable to established antibiotics .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli9.80 µM
Staphylococcus aureus14 µM
Pseudomonas aeruginosa20 µM

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antioxidant Activity

The compound also displays antioxidant properties, which are essential for mitigating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively:

Compound DPPH Scavenging Activity (%)
This compound88.56 ± 0.43%

This activity indicates its potential use in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has demonstrated anti-inflammatory effects. It stabilizes red blood cell membranes, which can be quantified by measuring hemolysis:

Treatment Group Membrane Stabilization (%)
Control100
Compound Treatment86.70 ± 0.259

This suggests that the compound may be beneficial in treating inflammatory conditions .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various therapeutic contexts:

  • Neuroprotective Effects : Research indicates that compounds with similar structures can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in neurodegenerative diseases .
  • Cancer Research : Preliminary findings show that derivatives of this compound exhibit cytotoxicity against cancer cell lines such as HeLa and A375, indicating a potential role in oncology .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 5-(1-methylpyrazol-4-yl)pyridine-2-carboxylate

InChI

InChI=1S/C11H11N3O2/c1-14-7-9(6-13-14)8-3-4-10(12-5-8)11(15)16-2/h3-7H,1-2H3

InChI Key

OCKHOGOUPJGKJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.